3-Hepten-2-one

Catalog No.
S628312
CAS No.
1119-44-4
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hepten-2-one

CAS Number

1119-44-4

Product Name

3-Hepten-2-one

IUPAC Name

(E)-hept-3-en-2-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

JHHZQADGLDKIPM-AATRIKPKSA-N

SMILES

CCCC=CC(=O)C

solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

3-hepten-2-one, 3-hepten-2-one, trans-isomer, trans-3-hepten-2-one

Canonical SMILES

CCCC=CC(=O)C

Isomeric SMILES

CCC/C=C/C(=O)C

The exact mass of the compound 3-Hepten-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hepten-2-one (CAS 1119-44-4) is an α,β-unsaturated aliphatic ketone that serves as a highly versatile soft electrophile and process intermediate. Characterized by its conjugated enone system, it acts as a critical Michael acceptor in organic synthesis, offering tunable reactivity for conjugate additions [1]. In industrial applications, it is a key intermediate in the catalytic upgrading of acetone-butanol-ethanol (ABE) mixtures [2] and a high-impact organoleptic compound used to impart green, nutty, and dairy notes in flavor formulations. For procurement, its exact seven-carbon chain length provides a specific balance of lipophilicity, volatility, and intermediate electrophilic reactivity that distinguishes it from both its saturated analog (2-heptanone) and other enone homologs.

Substituting 3-hepten-2-one with its saturated counterpart, 2-heptanone, completely abolishes its capability to undergo conjugate additions, rendering it useless for Michael-type synthetic pathways[1]. Furthermore, substituting it with shorter or longer α,β-unsaturated homologs (such as 3-penten-2-one or 3-octen-2-one) drastically alters the electrophilic reactivity at the β-carbon due to the varying inductive and steric effects of the alkyl tail[2]. This mismatch in kinetic rate constants can lead to uncontrolled reaction rates, altered enantioselectivity in organocatalysis, or shifted retention times in chromatographic separations, making exact procurement of the C7 enone mandatory for reproducible process scale-up.

Tunable Electrophilicity in Michael Addition Kinetics

The reactivity of α,β-unsaturated ketones toward nucleophiles is highly dependent on chain length. In standardized glutathione (GSH) depletion assays, 3-hepten-2-one exhibits a logarithmic rate constant (log k_exp) of 0.77. In contrast, the shorter homolog 3-penten-2-one is significantly more reactive (log k_exp = 1.26), while the longer 3-octen-2-one is less reactive (log k_exp = 0.47) [1]. This intermediate electrophilicity makes 3-hepten-2-one uniquely suited for controlled conjugate additions.

Evidence DimensionLogarithmic kinetic rate constant for GSH conjugation (log k_exp)
Target Compound Datalog k_exp = 0.77
Comparator Or Baseline3-Penten-2-one (log k_exp = 1.26) and 3-Octen-2-one (log k_exp = 0.47)
Quantified Difference~3.1-fold lower reactivity than the C5 analog; ~2-fold higher reactivity than the C8 analog
ConditionsAqueous phosphate buffer, GSH depletion chemoassay

Allows synthetic chemists to procure an enone with a predictable, intermediate reaction rate, avoiding the runaway reactivity of shorter chains or the sluggish kinetics of longer homologs.

Catalytic Upgrading Intermediate Selectivity

In the catalytic upgrading of acetone and n-butanol over Cu/ceria-zirconia catalysts, 3-hepten-2-one serves as the critical dehydrated intermediate before hydrogenation to 2-heptanone. Quantitative product distribution analysis over a Cu/0.8CeZr catalyst reveals a selectivity of 2.6% for the unsaturated 3-hepten-2-one intermediate, compared to 60.0% for the fully hydrogenated 2-heptanone[1]. Procuring pure 3-hepten-2-one is therefore essential for researchers needing an exact analytical standard to decouple the dehydration and hydrogenation steps.

Evidence DimensionReaction product selectivity in cross-aldol condensation
Target Compound Data2.6% selectivity as the intermediate
Comparator Or Baseline2-Heptanone (60.0% selectivity as the terminal hydrogenated product)
Quantified Difference57.4% shift in selectivity, marking the boundary between dehydration and hydrogenation catalytic steps
ConditionsCross-aldol condensation of acetone and n-butanol over Cu/0.8CeZr catalyst

Provides chemical engineers with the exact intermediate standard required to calibrate kinetic models and optimize catalyst basicity/hydrogenation site ratios.

Organoleptic Impact and Formulation Thresholds

The α,β-unsaturation in 3-hepten-2-one fundamentally alters its sensory profile compared to saturated analogs. While 2-heptanone provides a standard fruity/blue cheese note, 3-hepten-2-one delivers a powerful green-grassy and pungent odor. At a concentration of 5 ppm, it imparts a specific creamy, dairy, and ripe cheese rind profile . This specific unsaturation-driven profile cannot be replicated by blending saturated heptanones with generic green-note aldehydes.

Evidence DimensionOrganoleptic profile at 5 ppm
Target Compound DataGreen-grassy, creamy, ripe cheese rind notes
Comparator Or Baseline2-Heptanone (Saturated, predominantly fruity/spicy blue cheese without the green-grassy impact)
Quantified DifferencePresence of the conjugated double bond shifts the profile to include essential green/nutty notes
Conditions5 ppm sensory evaluation threshold

Essential for flavor formulation procurement where the authentic replication of roasted hazelnut or complex dairy matrices requires the exact unsaturated enone.

Organocatalytic Aza-Michael Additions

Due to its intermediate electrophilicity (log k_exp = 0.77), 3-hepten-2-one is the optimal substrate for enantioselective aza-Michael additions of purine bases, allowing for the controlled synthesis of non-natural nucleoside analogues without the side reactions common to overly reactive shorter enones[1].

Kinetic Modeling in Biofuel Upgrading

As the direct dehydration product of the acetone/n-butanol cross-aldol condensation, pure 3-hepten-2-one is procured as an analytical calibration standard. It enables researchers to accurately quantify the efficiency of the hydrogenation step (to 2-heptanone) over bifunctional Cu/ceria-zirconia catalysts [2].

Advanced Flavor and Fragrance Compounding

Procured by the food and beverage industry to impart lingering, rich after-notes in dairy products and fatty nut applications (e.g., hazelnut, Brazil nut), where its specific 5 ppm threshold profile outperforms saturated ketone substitutes.

Physical Description

Colourless oily liquid; powerfull grassy-green pungent odou

XLogP3

1.7

Density

0.841-0.847

UNII

TK02T5FJDO

GHS Hazard Statements

Aggregated GHS information provided by 1443 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5609-09-6
1119-44-4

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

3-Hepten-2-one: ACTIVE

Dates

Last modified: 08-15-2023

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